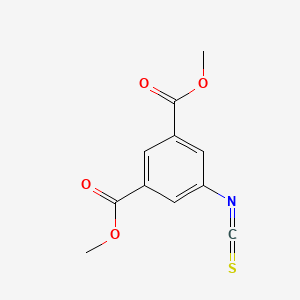

Dimethyl 5-isothiocyanatoisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFVBTNZOHDLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072483 | |

| Record name | Dimethyl 5-isothiocyanatoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72076-50-7 | |

| Record name | 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72076-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-isothiocyanatoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl 5-isothiocyanatoisophthalate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 5-isothiocyanatoisophthalate

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, and detailed characterization of this compound. This bifunctional molecule serves as a valuable building block in various applications, including the development of bioconjugates, functional polymers, and pharmaceutical intermediates.

Conceptual Framework: Synthesis Strategy

The synthesis of this compound hinges on the chemical transformation of an aromatic amine to an isothiocyanate. The chosen precursor for this synthesis is Dimethyl 5-aminoisophthalate, a commercially available and stable starting material.[1][2][3] The core of the synthesis is the conversion of the primary amino group (-NH₂) into the isothiocyanate group (-N=C=S).

Several methods exist for this transformation, but a common and reliable approach involves the use of thiophosgene (CSCl₂) or a two-step reaction with carbon disulfide (CS₂) followed by a desulfurizing agent.[4][5] The thiophosgene method is often high-yielding but requires careful handling due to the reagent's high toxicity. The carbon disulfide method, while milder, proceeds via a dithiocarbamate salt intermediate, which is then treated with a reagent like tosyl chloride or a carbodiimide to facilitate the elimination of H₂S and form the desired isothiocyanate.[4] For this guide, we will focus on a robust protocol utilizing thiophosgene, a choice often made in laboratory settings for its efficiency.

The rationale for selecting Dimethyl 5-aminoisophthalate is its bifunctional nature. It possesses a nucleophilic amino group, which is the reaction site for isothiocyanate formation, and two methyl ester groups that can be utilized for subsequent chemical modifications or can influence the molecule's solubility and reactivity.[1]

Experimental Protocol: Synthesis of this compound

This protocol details a self-validating system for the synthesis, where reaction monitoring and purification are integral to ensuring a high-purity final product.

2.1. Materials and Reagents

| Reagent | CAS Number | Purity | Supplier Example |

| Dimethyl 5-aminoisophthalate | 99-27-4 | ≥98% | Sigma-Aldrich, TCI |

| Thiophosgene (CSCl₂) | 463-71-8 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | ≥99.8% | Major chemical supplier |

| Triethylamine (Et₃N) or other base | 121-44-8 | ≥99% | Major chemical supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | ACS Grade | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | N/A |

2.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure anhydrous conditions.

-

Reactant Preparation: Dissolve Dimethyl 5-aminoisophthalate (1 equivalent) in anhydrous dichloromethane (DCM). To this solution, add a non-nucleophilic base such as triethylamine (2.2 equivalents). The base is critical as it neutralizes the HCl gas that is generated as a byproduct during the reaction.

-

Thiophosgene Addition: Charge the dropping funnel with a solution of thiophosgene (1.1 equivalents) in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath.

-

Reaction Execution: Add the thiophosgene solution dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[6]

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.3. Purification

The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.[4] This step is essential to remove any unreacted starting material and byproducts. The final product should be a crystalline solid.

Structural Characterization

Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system of characterization.

mol [label=<

| O | ||||||

| || | ||||||

| H₃CO | — | C | — | C₁ | = | C₂H |

| | | ||||||

| C₆H | — | C₃ | ||||

| / | ||||||

| C₅ | = | C₄H | ||||

| | | ||||||

| N=C=S |

3.1. Infrared (IR) Spectroscopy

IR spectroscopy is the primary tool for identifying the formation of the isothiocyanate group. The key diagnostic signal is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| -N=C=S stretch | 2000 - 2200 | Strong, sharp |

| C=O stretch (ester) | ~1720 - 1740 | Strong |

| C-O stretch (ester) | ~1250 | Strong |

| Aromatic C=C | ~1600 | Medium |

Insight: The disappearance of the N-H stretching bands (typically ~3300-3500 cm⁻¹) from the starting material, Dimethyl 5-aminoisophthalate, coupled with the appearance of the intense isothiocyanate band, provides compelling evidence of a successful reaction.[7][8][9]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming that the core isophthalate structure remains intact.

¹H NMR Data (Predicted, in CDCl₃)

| Proton(s) | Multiplicity | Approx. Chemical Shift (ppm) | Integration |

| -OCH₃ | Singlet | ~3.9 | 6H |

| H-4, H-6 | Doublet | ~8.3 | 2H |

| H-2 | Triplet | ~8.0 | 1H |

Insight: The ¹H NMR spectrum is expected to be relatively simple. The two methyl ester groups are chemically equivalent, giving rise to a single peak integrating to 6 protons. The aromatic protons will show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring. Comparing this to the spectrum of the starting material, a downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the isothiocyanate group compared to the amino group.[10][11]

¹³C NMR Data (Predicted, in CDCl₃)

| Carbon(s) | Approx. Chemical Shift (ppm) |

| -OCH₃ | ~53 |

| Aromatic CH | ~125 - 135 |

| Aromatic C-CO | ~132 |

| Aromatic C-NCS | ~138 |

| -N=C =S | ~130 - 145 |

| -C =O | ~165 |

Insight: The most diagnostic signal in the ¹³C NMR spectrum is the carbon of the isothiocyanate group (-N=C =S), which appears in a distinct region of the spectrum. The presence of this signal, along with the expected signals for the ester and aromatic carbons, confirms the full structure.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺, [M+Na]⁺, etc. (e.g., for C₁₁H₉NO₄S, M = 267.26) |

Insight: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product, providing an exact mass that matches the chemical formula C₁₁H₉NO₄S to within a few parts per million. The fragmentation pattern can also be analyzed, which may show losses of methoxy groups (-OCH₃) or the isothiocyanate group.[12]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. By following the detailed experimental protocol and employing the suite of analytical techniques described, researchers can confidently produce and validate this versatile chemical intermediate. The causality-driven explanations for experimental choices and the integrated approach to characterization ensure a robust and reproducible scientific outcome, empowering its application in advanced material science and drug discovery.

References

-

MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. Retrieved from [Link]

-

Scilit. (1958). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296-299. Retrieved from [Link]

-

PubMed. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 64(23), 8248-8264. Retrieved from [Link]

- Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (Patent No. 3611163).

-

Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. 27(6), 808-810. Retrieved from [Link]

-

ACS Publications. (n.d.). Experimental Section. Retrieved from [Link]

-

PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]

-

ACS Publications. (n.d.). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

- International Journal of Mass Spectrometry. (2008).

-

ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl 5-sulfoisophthalate. Retrieved from [Link]

- Google Patents. (n.d.). CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate.

-

SIELC Technologies. (2018). Dimethyl 5-hydroxyisophthalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 5-iodoisophthalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]

- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]

- 3. Dimethyl 5-aminoisophthalate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]

- 11. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]

- 12. docnum.umons.ac.be [docnum.umons.ac.be]

An In-depth Technical Guide to Dimethyl 5-isothiocyanatoisophthalate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-isothiocyanatoisophthalate is a bifunctional organic compound of significant interest in the fields of bioconjugation, polymer chemistry, and materials science. Its structure features a central benzene ring functionalized with two methyl ester groups and a highly reactive isothiocyanate group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules and materials. The isothiocyanate group provides a reactive handle for covalent modification of primary amines, a common functional group in biomolecules, while the dimethyl isophthalate core offers a rigid scaffold that can be further elaborated or incorporated into polymeric structures.

This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on providing practical insights for its use in a research and development setting.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its constituent parts and related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C11H9NO4S | [1] |

| Molecular Weight | 251.26 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from related isophthalate compounds. |

| Solubility | Likely soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. Expected to have low solubility in water. | [2] |

| Purity | Commercially available with a purity of 94%. | [1] |

| CAS Number | 72076-50-7 | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step route starting from Dimethyl 5-nitroisophthalate. The key intermediate is Dimethyl 5-aminoisophthalate, which is then converted to the target isothiocyanate.

Step 1: Synthesis of Dimethyl 5-aminoisophthalate

The synthesis begins with the reduction of the nitro group of Dimethyl 5-nitroisophthalate. This can be achieved through various established methods, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol: Reduction of Dimethyl 5-nitroisophthalate

-

Dissolution: Dissolve Dimethyl 5-nitroisophthalate in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield Dimethyl 5-aminoisophthalate, which can be further purified by recrystallization.

Step 2: Conversion of Dimethyl 5-aminoisophthalate to this compound

The conversion of the primary amine in Dimethyl 5-aminoisophthalate to an isothiocyanate is the crucial final step. A common and effective method for this transformation is the use of thiophosgene or a thiophosgene equivalent.

Experimental Protocol: Isothiocyanate Formation

-

Dissolution: Dissolve Dimethyl 5-aminoisophthalate in a suitable solvent like dichloromethane or chloroform.

-

Base Addition: Add a base, such as triethylamine or pyridine, to the solution.

-

Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent at a low temperature (typically 0 °C).

-

Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate group (-N=C=S). The carbon atom of the isothiocyanate is susceptible to nucleophilic attack, making it a valuable reagent for labeling and crosslinking molecules containing nucleophilic functional groups.

Reaction with Primary Amines

The most prominent reaction of isothiocyanates is with primary amines to form stable thiourea linkages. This reaction is highly efficient and is the basis for many bioconjugation applications, such as the labeling of proteins and peptides at their lysine residues. The reaction is typically carried out in a slightly alkaline buffer (pH 8.5-9.5) to ensure the deprotonation of the amine, thereby increasing its nucleophilicity.[2]

Reaction with Thiols

Isothiocyanates can also react with thiols to form dithiocarbamate adducts. This reaction is generally favored at a neutral to slightly acidic pH (pH 6.5-8.0).[2] The pH-dependent selectivity allows for the targeted modification of either amine or thiol groups by carefully controlling the reaction conditions.

Sources

A Technical Guide to the Mechanism of Action of Dimethyl 5-isothiocyanatoisophthalate with Proteins

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Dimethyl 5-isothiocyanatoisophthalate (DMAM) as a covalent modifier of proteins. While specific literature on this compound is nascent, its reactivity is governed by the well-characterized chemistry of the isothiocyanate functional group. This document elucidates the chemical properties of DMAM, details its covalent modification mechanisms with key protein nucleophiles, presents robust experimental protocols for protein labeling, and describes analytical methodologies for the characterization of the resulting conjugates. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and bioconjugation.

Introduction and Chemical Profile of DMAM

This compound (DMAM) is an aromatic organic compound designed for the covalent modification of proteins. Its utility in research and drug development stems from the highly reactive isothiocyanate (-N=C=S) functional group, which can form stable covalent bonds with specific amino acid residues under controlled conditions. The structure of DMAM consists of three key components:

-

The Isothiocyanate "Warhead": This electrophilic group is the primary site of reaction with protein nucleophiles.

-

The Isophthalate Spacer: A rigid aromatic ring that provides a defined distance and spatial orientation between the reactive group and the dimethyl ester moieties.

-

The Dimethyl Ester Groups: These groups primarily influence the solubility and electronic properties of the molecule. Under standard physiological conditions for labeling, they are generally non-reactive towards protein functional groups.

Understanding the interplay of these components is crucial for designing and interpreting protein modification experiments. This guide will dissect the core mechanism of action, providing the foundational knowledge required for the effective application of DMAM in a laboratory setting.

The Core Mechanism: Covalent Modification of Protein Nucleophiles

The fundamental mechanism of action of DMAM is the nucleophilic addition of protein functional groups to the electrophilic central carbon atom of the isothiocyanate moiety. The selectivity of this reaction is highly dependent on the pH of the reaction medium, which dictates the protonation state and therefore the nucleophilicity of the target amino acid side chains.[1][2][3]

Primary Reaction Targets

The most common nucleophiles on a protein's surface available for reaction with DMAM are the primary amines of lysine residues and the thiol groups of cysteine residues.[1][4][5]

-

Lysine Residues (ε-amino group) & N-Terminus (α-amino group): In an alkaline environment (typically pH 9-11), the primary amino groups of lysine and the protein's N-terminus are deprotonated and thus highly nucleophilic.[2] They readily attack the isothiocyanate carbon to form a stable thiourea linkage. This reaction is generally considered irreversible under physiological conditions, making it ideal for stable protein labeling.[1][4]

-

Cysteine Residues (Sulfhydryl group): At a neutral or slightly acidic pH (typically pH 6.5-8.0), the thiol group of cysteine is a more potent nucleophile than the protonated amine groups of lysine.[2] The reaction with the isothiocyanate group yields a dithiocarbamate adduct. While this reaction is efficient, the resulting linkage can be less stable than the thiourea bond, particularly under certain conditions.[3][4]

pH-Dependent Selectivity: The Key to Experimental Control

The ability to control the reaction pH is the most powerful tool for directing the specificity of DMAM labeling. By modulating the pH, a researcher can favor modification of either cysteine or lysine residues.

| Target Residue | Functional Group | Optimal pH Range | Resulting Covalent Bond | Relative Stability |

| Lysine / N-Terminus | Primary Amine (-NH₂) | 9.0 - 11.0 | Thiourea | Highly Stable[1][4] |

| Cysteine | Thiol/Sulfhydryl (-SH) | 6.5 - 8.0 | Dithiocarbamate | Moderately Stable[3][4] |

This pH-dependent reactivity allows for strategic probing of protein surfaces. For instance, labeling at pH 7.4 will primarily target accessible and reactive cysteine residues, while shifting to pH 9.5 will favor the modification of accessible lysine residues.[2]

Figure 1: pH-dependent reaction pathways of DMAM with protein nucleophiles.

Experimental Protocol for Protein Modification with DMAM

This section provides a generalized, step-by-step methodology for the covalent labeling of a purified protein with DMAM. The protocol is designed as a self-validating system, incorporating controls and emphasizing critical parameters.

Materials and Reagents

-

Purified Protein of Interest (in a buffer free of primary amines, e.g., PBS or HEPES)

-

This compound (DMAM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffers:

-

Cysteine-Targeting Buffer: 100 mM phosphate buffer, 1 mM EDTA, pH 7.0

-

Lysine-Targeting Buffer: 100 mM sodium bicarbonate buffer, pH 9.5

-

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting Columns or Dialysis Cassettes (e.g., 7K MWCO)

Step-by-Step Methodology

-

Protein Preparation:

-

Ensure the protein sample is concentrated (e.g., 1-5 mg/mL) in an appropriate amine-free buffer.

-

Causality: Buffers containing primary amines (like Tris) will compete with the protein for reaction with DMAM, reducing labeling efficiency.

-

-

DMAM Stock Solution Preparation:

-

Immediately before use, dissolve DMAM in anhydrous DMSO to prepare a 100 mM stock solution.

-

Causality: Isothiocyanates are susceptible to hydrolysis. Using anhydrous DMSO and preparing the solution fresh minimizes degradation of the reagent.

-

-

Reaction Setup:

-

Set up the following reactions in parallel microcentrifuge tubes:

-

Test Reaction: Protein + DMAM

-

Control 1 (Protein Only): Protein + DMSO (vehicle control)

-

Control 2 (Reagent Only): Reaction Buffer + DMAM

-

-

Trustworthiness: These controls are essential to ensure that any observed changes are due to the specific reaction of the protein with DMAM and not due to protein instability or reagent artifacts.

-

-

Initiating the Labeling Reaction:

-

Calculate the volume of DMAM stock solution required to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess of DMAM over the protein).

-

Add the calculated volume of DMAM stock (or DMSO for Control 1) to the protein solution.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Causality: A molar excess of the labeling reagent drives the reaction to completion. Incubation time may need to be optimized depending on the protein's reactivity.

-

-

Quenching the Reaction:

-

Add a final concentration of 50 mM Tris-HCl from the quenching buffer to all reactions.

-

Incubate for an additional 15 minutes.

-

Causality: The high concentration of primary amines in the Tris buffer will react with and consume any excess, unreacted DMAM, stopping the labeling process.

-

-

Removal of Excess Reagent:

-

Purify the labeled protein from excess DMAM and reaction byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Causality: Removal of unreacted reagent is critical for downstream applications and accurate characterization of the conjugate.

-

Figure 2: Experimental workflow for protein modification with DMAM.

Analytical Characterization of DMAM-Protein Conjugates

Confirmation of covalent modification and identification of the specific sites of labeling are paramount. Mass spectrometry (MS) is the definitive analytical tool for this purpose.[6][7]

Mass Spectrometry Analysis

-

Intact Protein Analysis (Top-Down Proteomics): High-resolution mass spectrometry can be used to measure the mass of the intact protein before and after labeling. The addition of one or more DMAM molecules will result in a predictable mass increase, confirming the covalent modification.[7]

-

Peptide-Based Analysis (Bottom-Up Proteomics): This is the most common method for identifying the exact location of the modification.[8]

-

The labeled protein is enzymatically digested (e.g., with trypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database search algorithms are used to identify peptides that exhibit a mass shift corresponding to the mass of the DMAM adduct on a specific lysine or cysteine residue.[9][10]

-

Expected Mass Shifts

To facilitate MS data analysis, the precise mass addition of DMAM to a peptide must be calculated. The molecular formula of this compound is C₁₁H₉NO₄S.

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₄S |

| Monoisotopic Mass | 239.0252 Da |

When DMAM reacts with an amine or thiol, the entire molecule is added. Therefore, the expected mass shift on a modified peptide will be:

-

Mass Shift on Modified Peptide: +239.0252 Da

This value should be used as a variable modification in the database search parameters when analyzing LC-MS/MS data.

Applications in Scientific Research

The ability of DMAM to covalently modify specific protein residues under controlled conditions opens up several applications:

-

Structural Proteomics: By labeling a protein with DMAM under native conditions and identifying the modified residues, researchers can map the solvent-accessible lysine and cysteine residues, providing insights into the protein's surface topology and folding.[11][12]

-

Probing Functional Sites: Covalent modification of residues within or near an enzyme's active site or a protein-protein interaction interface can alter its function. DMAM can be used as a tool to identify functionally important residues.

-

Bioconjugation: While DMAM itself is monofunctional, the isophthalate ring could potentially be synthesized with other functional groups, allowing DMAM to act as a building block for more complex bioconjugates.

Conclusion

This compound is a valuable tool for the covalent modification of proteins. Its mechanism of action is rooted in the reliable and well-understood chemistry of the isothiocyanate group. By carefully controlling reaction conditions, particularly pH, researchers can selectively target lysine or cysteine residues, enabling a wide range of applications in protein chemistry, structural biology, and drug discovery. The protocols and analytical strategies outlined in this guide provide a robust framework for the successful implementation of DMAM in a research setting.

References

-

Richards, S. A., et al. (2021). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. bioRxiv. [Link]

-

G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]

-

Wikipedia. Cross-link. [Link]

-

Nakamura, Y., et al. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. [Link]

-

Zhang, Y. (2012). Proteins as binding targets of isothiocyanates in cancer prevention. Amino Acids. [Link]

-

ResearchGate. (2018). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

ACS Publications. (2025). Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis. Analytical Chemistry. [Link]

-

Leitner, A., et al. (2014). Lysine-specific Chemical Cross-Linking of Protein Complexes and Identification of Cross-Linking Sites Using LC-MS/MS and the xQuest/xProphet Software Pipeline. Nature Protocols. [Link]

-

Schweigert, N., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules. [Link]

-

ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]

-

The Protein Society. (2021). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. [Link]

-

Experimental Section. [Link]

-

The Royal Society of Chemistry. (2013). Five-plex dimethyl labeling for quantitative proteomics. [Link]

-

Children's Cancer Hospital 57357. Stable isotope dimethyl labeling. [Link]

-

Hsu, J. L., et al. (2012). Applications of stable isotope dimethyl labeling in quantitative proteomics. Analytical and Bioanalytical Chemistry. [Link]

-

ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]

-

RSC Publishing. (2013). Five-plex isotope dimethyl labeling for quantitative proteomics. [Link]

-

Hsu, J. L., et al. (2013). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

-

Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. [Link]

-

G. A. P. de Oliveira, et al. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research. [Link]

- Google Patents. (2012).

-

Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

-

Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. [Link]

-

Yang, J., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology. [Link]

- Google Patents. (1999).

-

Miglio, G., et al. The Mode of Action of Dimethyl Fumarate: Protein Succination and Anti- Pyroptotic Effects. [Link]

-

Chen, Y., et al. (2017). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics. [Link]

-

Balak, D. M. W., et al. (2018). A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis. Experimental Dermatology. [Link]

-

Brennan, M. S., et al. (2015). Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Journal of Biological Chemistry. [Link]

Sources

- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. korambiotech.com [korambiotech.com]

- 12. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dimethyl 5-Isothiocyanatoisophthalate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Bifunctional Linker

Dimethyl 5-isothiocyanatoisophthalate is a specialized organic compound that holds significant promise as a bifunctional molecule in the realm of drug development and chemical biology. Its structure uniquely combines a rigid, aromatic isophthalate core with a highly reactive isothiocyanate group. This architecture makes it an attractive candidate for use as a chemical probe, a linker in antibody-drug conjugates (ADCs), or as a building block for novel therapeutic agents. The isophthalate moiety provides a stable scaffold that can be further functionalized, while the isothiocyanate group allows for covalent modification of proteins and other biomolecules through reaction with nucleophilic residues such as lysine.

While a dedicated CAS number for this compound is not readily found in major chemical databases, its synthesis and properties can be reliably inferred from its logical precursor, Dimethyl 5-aminoisophthalate (CAS: 99-27-4).[1][2][3] This guide provides a comprehensive overview of the predicted molecular structure, a detailed synthetic protocol, and a discussion of its potential applications, empowering researchers to explore the utility of this versatile compound.

Molecular Structure and Chemical Properties

Predicted Molecular Structure:

Caption: Predicted molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₉NO₄S | Calculated |

| Molecular Weight | 251.26 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.[4][5][6] | Inferred from related compounds |

| Reactivity | The isothiocyanate group is highly electrophilic and will react with primary and secondary amines, thiols, and other nucleophiles. | Standard chemical principles |

Synthesis Protocol: From Amine to Isothiocyanate

The most direct and reliable method for the synthesis of this compound is from its corresponding amine precursor, Dimethyl 5-aminoisophthalate. This transformation can be achieved using thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI).

Workflow for the Synthesis of this compound:

Sources

- 1. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Alchemist's Bond: A Technical Guide to Dimethyl 5-isothiocyanatoisophthalate for Advanced Proteomics

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic application of Dimethyl 5-isothiocyanatoisophthalate in proteomics research. We will delve into the core chemical principles of this reagent, its mechanism of action, and provide field-proven insights into its application for protein analysis.

Introduction: Unveiling a Bifunctional Tool for Proteome Exploration

In the intricate landscape of proteomics, the ability to selectively label and modify proteins is paramount. Chemical probes and crosslinkers are the essential tools that allow us to dissect protein function, interactions, and localization. This compound emerges as a promising, yet under-explored, bifunctional reagent. Its unique structure, featuring a reactive isothiocyanate group and two dimethyl ester moieties, offers a versatile platform for innovative proteomic workflows.

The isothiocyanate group provides a covalent handle for protein conjugation, while the dimethyl esters present opportunities for modulating protein properties or for subsequent chemical modifications. This guide will illuminate the path for researchers to harness the potential of this reagent in their experimental designs.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄S | [1] |

| Molecular Weight | 267.26 g/mol | [1] |

| Appearance | Off-white to light yellow powder | Based on typical appearance of similar compounds |

| Purity | ≥94% | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF | Based on the structure and properties of similar compounds[3] |

Synthesis of this compound: A Plausible Route

The key transformation is the conversion of the primary amine to an isothiocyanate. A common and effective method for this is the reaction with thiophosgene (CSCl₂) or a less hazardous equivalent like di(1H-imidazol-1-yl)methanethione.

Caption: Plausible synthetic route to this compound.

Mechanism of Action: The Covalent Bond with Proteins

The utility of this compound in proteomics is anchored in the reactivity of the isothiocyanate (-N=C=S) group. This electrophilic moiety readily reacts with nucleophilic residues on proteins to form stable covalent bonds.

The primary targets for the isothiocyanate group are:

-

Primary Amines: The ε-amino group of lysine residues and the α-amino group of the protein's N-terminus. The reaction forms a stable thiourea linkage.

-

Thiols: The sulfhydryl group of cysteine residues. This reaction results in the formation of a dithiocarbamate linkage.

The pH of the reaction buffer is a critical parameter that can be modulated to influence the selectivity of the labeling reaction. Generally, higher pH (around 9-10) favors the reaction with lysine residues as the amino group is deprotonated and thus more nucleophilic.[6] Conversely, reactions with cysteine are often more efficient at a slightly basic pH (around 7.5-8.5).[6]

Caption: Mechanism of covalent protein labeling by this compound.

Proteomics Research Applications: A World of Possibilities

The bifunctional nature of this compound opens up a range of potential applications in proteomics research. While specific applications of this particular molecule are not yet widely published, we can extrapolate its potential uses based on its structure.

Protein Labeling for Identification and Quantification

The most direct application is the use of this compound as a labeling reagent. By covalently attaching to proteins, it can be used to introduce a specific mass shift that can be detected by mass spectrometry. This can aid in the identification of proteins in complex mixtures. Although not an isotopic labeling reagent itself, its modification of peptides can be used in conjunction with label-free quantification methods to compare protein abundance between different samples.

Probing Protein Structure and Interactions

The reactivity of the isothiocyanate group can be used to probe the accessibility of lysine and cysteine residues on the protein surface. By mapping the sites of modification using mass spectrometry, researchers can gain insights into the protein's three-dimensional structure and identify regions that are exposed to the solvent.

Furthermore, if two proteins are in close proximity within a complex, it is conceivable that a single molecule of this compound could react with residues on both proteins, effectively crosslinking them. However, for this to be a primary application, dedicated crosslinkers with two reactive groups are typically employed.

Modifying Protein Properties

The addition of the this compound moiety to a protein will alter its physicochemical properties. The two dimethyl ester groups add hydrophobicity to the protein. Importantly, these esters can be hydrolyzed to carboxylic acids under appropriate conditions. This would introduce negative charges onto the protein surface, which could be used to:

-

Alter protein migration in gel electrophoresis.

-

Influence protein-protein interactions.

-

Create new sites for subsequent chemical conjugation (e.g., via carbodiimide chemistry).

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization will be necessary for specific proteins and experimental goals.

General Protein Labeling Protocol

This protocol describes a general procedure for labeling a purified protein with this compound.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid amine-containing buffers like Tris.

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)[3]

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for targeting lysines)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare a stock solution of the labeling reagent: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. This solution should be prepared fresh.

-

Prepare the protein solution: The protein concentration should typically be in the range of 1-5 mg/mL in the chosen reaction buffer.

-

Labeling reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of reagent to protein. A starting point could be a 10 to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The incubation time may need to be optimized.

-

Quenching the reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted isothiocyanate. Incubate for 15-30 minutes at room temperature.

-

Removal of excess reagent: Remove the unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Analysis: The extent of labeling can be determined by mass spectrometry (measuring the mass shift of the protein or its peptides) or by spectrophotometric methods if a chromophoric or fluorogenic isothiocyanate were used (not applicable here).

Workflow for Identification of Labeled Peptides by Mass Spectrometry

Caption: Workflow for identifying modification sites by mass spectrometry.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results when using this compound, it is crucial to incorporate self-validating steps into your experimental design:

-

Negative Controls: Always include a control reaction where the protein is treated with the same buffer and DMSO but without the labeling reagent. This will help to identify any non-specific changes to the protein.

-

Mass Spectrometry Validation: The covalent nature of the modification allows for direct validation by mass spectrometry. The expected mass shift on modified peptides provides a definitive confirmation of labeling.

-

Dose-Response and Time-Course Experiments: To optimize the labeling reaction, perform experiments with varying concentrations of the reagent and different incubation times. This will help to achieve the desired level of modification while minimizing potential side reactions.

-

Functional Assays: If the protein has a known biological activity, perform a functional assay on the labeled protein to assess whether the modification has affected its function. This is crucial for interpreting the biological relevance of your findings.

Conclusion and Future Perspectives

This compound represents a versatile and potentially powerful tool for proteomics research. Its ability to covalently modify proteins through its isothiocyanate group, combined with the latent functionality of its dimethyl ester groups, opens up avenues for novel experimental strategies. While its application in proteomics is still in its infancy, the principles outlined in this guide provide a solid foundation for researchers to begin exploring its potential. Future work will likely focus on developing specific protocols for its use in areas such as chemical proteomics, structural biology, and the development of targeted protein therapeutics. As with any powerful tool, a thorough understanding of its chemistry and a carefully designed experimental approach will be the key to unlocking its full potential.

References

-

Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2011, 809180. [Link][7][8]

-

Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of bacteriology, 82(4), 534–537. [Link][9]

-

Petria, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15443–15449. [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66831, Dimethyl 5-aminoisophthalate. [Link][5]

-

CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. [Link][2]

-

DeRiemer, L. H., Meares, C. F., Goodwin, D. A., & Diamanti, C. I. (1981). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Journal of medicinal chemistry, 24(9), 1019–1023. [Link][10]

-

Rawat, A., & De-Groot, H. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 9(11), 1686. [Link][11]

-

Turell, L., Botti, H., Carballo, R., Radi, R., & Mastrogiovanni, M. (2019). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical biochemistry, 577, 10–18. [Link][12]

Sources

- 1. aksci.com [aksci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS-67-68-5, Dimethyl Sulphoxide AR Manufacturers, Suppliers & Exporters in India | 515505 [cdhfinechemical.com]

- 4. Sigma Aldrich Dimethyl 5-aminoisophthalate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 7. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 5-isothiocyanatoisophthalate: A Bifunctional Crosslinker for Probing Molecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Proximity in Biological Systems

The intricate dance of life is choreographed by a vast network of molecular interactions. Proteins, in particular, rarely act in isolation; their functions are dictated by their associations with other proteins, nucleic acids, and small molecules. Understanding these interactions is paramount in deciphering cellular pathways, elucidating disease mechanisms, and developing targeted therapeutics. Chemical crosslinking has emerged as a powerful tool to capture these transient and stable interactions, providing a molecular snapshot of proteins in their native environment.

This guide delves into the utility of Dimethyl 5-isothiocyanatoisophthalate as a heterobifunctional crosslinking agent. While specific literature on this particular compound is not abundant, its constituent reactive groups—an isothiocyanate and two dimethyl esters—offer a unique combination of functionalities for covalently linking biomolecules. This document will explore the mechanistic principles of these reactive groups, propose synthetic strategies, and provide detailed, adaptable protocols for its application in studying protein-protein interactions. By leveraging established principles of organic chemistry and protein modification, we can harness the potential of this versatile crosslinker.

Chemical Properties and Synthesis

This compound possesses a central benzene ring substituted with two methoxycarbonyl groups (dimethyl ester) and one isothiocyanate group. This arrangement confers a rigid backbone, providing a defined spatial constraint upon crosslinking.

-

Nitration of Isophthalic Acid: Isophthalic acid can be nitrated to form 5-nitroisophthalic acid.

-

Esterification: The resulting 5-nitroisophthalic acid can be esterified with methanol in the presence of an acid catalyst to yield dimethyl 5-nitroisophthalate[1][2].

-

Reduction of the Nitro Group: The nitro group can then be reduced to an amine, forming dimethyl 5-aminoisophthalate.

-

Conversion to Isothiocyanate: The final step would involve the conversion of the amino group to an isothiocyanate using reagents such as thiophosgene or a related equivalent.

This proposed synthesis provides a logical pathway to obtain the desired bifunctional crosslinker.

Mechanism of Action as a Bifunctional Crosslinker

The utility of this compound as a crosslinker lies in the distinct reactivity of its functional groups: the isothiocyanate group and the dimethyl ester groups. This heterobifunctionality allows for a two-step, controlled crosslinking strategy.

The Isothiocyanate Moiety: A Versatile Electrophile

The isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with nucleophilic functional groups found in proteins, primarily primary amines and thiols.

-

Reaction with Primary Amines: The isothiocyanate group reacts with the primary amines of lysine residues and the N-terminus of proteins to form a stable thiourea linkage. This reaction is typically favored at alkaline pH (pH > 8.0).

-

Reaction with Thiols: While less common, isothiocyanates can also react with the thiol groups of cysteine residues to form a dithiocarbamate linkage.

The Dimethyl Ester Moieties: Latent Reactivity

The two dimethyl ester groups provide a second, distinct mode of reactivity. While less reactive than the isothiocyanate, they can be activated to react with nucleophiles, or they can be hydrolyzed to carboxylic acids, which can then be coupled to amines using carbodiimide chemistry.

-

Aminolysis: The ester groups can directly react with primary amines (aminolysis) to form amide bonds. This reaction is generally slower than the isothiocyanate-amine reaction and may require elevated temperatures or specific catalysts.

-

Hydrolysis and Carbodiimide Coupling: A more controlled approach involves the hydrolysis of the dimethyl esters to the corresponding dicarboxylic acid. This can be achieved under basic or acidic conditions. The resulting carboxylic acids can then be activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated intermediate then readily reacts with primary amines to form stable amide bonds.

This dual reactivity allows for a sequential crosslinking strategy. For instance, the more reactive isothiocyanate group can be used to first conjugate the crosslinker to one protein, and then the ester groups (or the derived carboxylic acids) can be used to link to a second protein.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific proteins and experimental system under investigation.

Protocol 1: Two-Step Crosslinking of Two Purified Proteins

This protocol outlines a strategy where Protein A is first labeled with this compound via its isothiocyanate group, and then the modified Protein A is used to crosslink to Protein B via its ester groups (after hydrolysis and activation).

Materials:

-

This compound

-

Protein A and Protein B in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Hydrolysis Buffer: 0.1 M NaOH

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Desalting columns or dialysis cassettes

-

SDS-PAGE reagents

-

Mass spectrometer and associated reagents

Step 1: Labeling of Protein A with the Isothiocyanate Group

-

Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Exchange the buffer of Protein A to the Reaction Buffer (pH 8.5) using a desalting column or dialysis.

-

Add the this compound stock solution to the Protein A solution at a molar excess (e.g., 10 to 50-fold). The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Remove the excess, unreacted crosslinker by passing the solution through a desalting column or by dialysis against PBS, pH 7.4.

Step 2: Hydrolysis of the Dimethyl Ester Groups

-

Adjust the pH of the labeled Protein A solution to ~11-12 with the Hydrolysis Buffer.

-

Incubate at room temperature for 1-2 hours, monitoring the pH.

-

Neutralize the solution by adding an appropriate acid (e.g., HCl) to bring the pH back to 7.4.

-

Perform a buffer exchange into the Activation Buffer (pH 6.0).

Step 3: Activation of Carboxylic Acids and Crosslinking to Protein B

-

Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.

-

Add EDC and NHS to the hydrolyzed, labeled Protein A solution to a final concentration of 5-10 mM each.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Immediately add Protein B to the reaction mixture. The molar ratio of labeled Protein A to Protein B should be optimized (e.g., 1:1 or 1:2).

-

Incubate the crosslinking reaction for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction with a primary amine-containing buffer, such as Tris-HCl.

Step 4: Analysis of Crosslinked Products

-

Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.

-

For identification of the crosslinked peptides, the protein bands corresponding to the crosslinked species can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry[3].

Workflow for Two-Step Crosslinking

Caption: Workflow for the two-step crosslinking of proteins.

Data Analysis by Mass Spectrometry

Mass spectrometry is an indispensable tool for identifying the specific amino acid residues involved in the crosslink[3]. The analysis of crosslinked peptides presents a unique bioinformatic challenge due to the presence of two peptide chains linked together.

General Workflow for Mass Spectrometry Analysis:

-

Enzymatic Digestion: The crosslinked protein mixture is digested with a protease, typically trypsin.

-

Enrichment (Optional): Crosslinked peptides are often of low abundance and can be enriched using techniques like size-exclusion chromatography or strong cation exchange chromatography.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Database Searching: The MS/MS spectra are searched against a protein sequence database using specialized software that can identify crosslinked peptides.

The use of MS-cleavable crosslinkers can simplify data analysis[4][5]. While this compound is not inherently MS-cleavable, the principles of careful data acquisition and specialized software are still crucial for successful identification of crosslinked products.

Data Interpretation

The identification of a crosslinked peptide provides a distance constraint between the two linked amino acid residues. This information can be used to:

-

Map the interface between two interacting proteins.

-

Provide structural information for protein modeling.

-

Characterize conformational changes in proteins.

| Parameter | Isothiocyanate Reaction | Carbodiimide Coupling (post-hydrolysis) |

| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |

| Reactive Moiety | Isothiocyanate (-N=C=S) | NHS-ester (formed in situ) |

| Linkage Formed | Thiourea | Amide |

| Optimal pH | 8.0 - 9.0 | 7.0 - 8.0 |

| Byproducts | None | Isourea, NHS |

Advantages and Limitations

Advantages:

-

Heterobifunctionality: Allows for controlled, sequential crosslinking, reducing the formation of unwanted homodimers.

-

Defined Spacer Arm: The rigid aromatic core provides a well-defined distance constraint.

-

Versatility: The dual reactivity of isothiocyanate and ester groups offers flexibility in designing crosslinking strategies.

Limitations:

-

Lack of Direct Literature: The absence of specific studies on this compound necessitates significant optimization and validation of protocols.

-

Ester Reactivity: The reactivity of the ester groups may be sluggish, potentially requiring harsh conditions that could affect protein structure. The hydrolysis and activation route is more controlled but adds extra steps to the protocol.

-

Non-cleavability: The resulting crosslinks are not easily cleaved, which can complicate mass spectrometry analysis compared to MS-cleavable crosslinkers.

Conclusion and Future Perspectives

This compound represents a potentially valuable tool for the study of protein-protein interactions. Its unique combination of a highly reactive isothiocyanate group and less reactive ester functionalities allows for tailored, multi-step crosslinking experiments. While the lack of direct literature necessitates a pioneering spirit from researchers wishing to employ this reagent, the fundamental chemical principles governing its reactivity are well-understood.

Future work should focus on the definitive synthesis and characterization of this compound, followed by systematic studies to optimize its reaction conditions with various biomolecules. The development of cleavable analogs could further enhance its utility in mass spectrometry-based structural proteomics. As the field of chemical biology continues to advance, the exploration of novel bifunctional crosslinkers like this compound will undoubtedly contribute to a deeper understanding of the complex molecular machinery of the cell.

References

- Haupt, C., Hofmann, T., Wittig, S., Kostmann, S., Politis, A., & Schmidt, C. (2022). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments.

- Khan, A. Z., et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols.

- Kopka, M. L., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.

- Lutter, L. C., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions.

- McKenzie, J. A., Raison, R. L., & Rivett, D. E. (1988). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Journal of Protein Chemistry.

- Sutherland, B. W., Toews, J., & Kast, J. (2008). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-mass Spectrometry. Journal of the American Society for Mass Spectrometry.

- Tang, X., & Bruce, J. E. (2010). Chemical cross-linking for protein-protein interaction studies. Expert Review of Proteomics.

- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.

- Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics.

- Zhang, H., et al. (2018).

Sources

- 1. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl 5-isothiocyanatoisophthalate: Amine-Reactive Chemistry and Bioconjugation

Introduction: A Versatile Homobifunctional Crosslinker for Amine Modification

In the landscape of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules is a cornerstone of modern research and drug development.[1] Among the arsenal of chemical tools available, amine-reactive crosslinkers hold a prominent position due to the abundance and accessibility of primary amine groups on the surface of proteins, primarily the ε-amino group of lysine residues and the N-terminus.[2][3] This guide provides an in-depth technical overview of Dimethyl 5-isothiocyanatoisophthalate, a homobifunctional crosslinking agent, detailing its synthesis, amine-reactive chemistry, and practical applications in the field of bioconjugation.

This compound belongs to the isothiocyanate class of reagents, which are well-regarded for their ability to form highly stable thiourea linkages with primary amines under mild reaction conditions.[4] The isophthalate core provides a rigid aromatic spacer, while the two dimethyl ester groups offer potential for further modification or can influence the solubility and pharmacokinetic properties of the resulting conjugate. This unique combination of features makes this compound a valuable tool for researchers and scientists seeking to create stable and well-defined bioconjugates.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a crosslinker is paramount for its effective use. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄S | N/A |

| Molecular Weight | 251.26 g/mol | N/A |

| CAS Number | 72076-50-7 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous solutions (predicted) | N/A |

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of dimethyl isophthalate, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to the isothiocyanate.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound from its amine precursor, Dimethyl 5-aminoisophthalate. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it may involve toxic and corrosive reagents.

Step 1: Conversion of Dimethyl 5-aminoisophthalate to the Isothiocyanate

-

Dissolve Precursor: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Dimethyl 5-aminoisophthalate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Add Base: Add a non-nucleophilic base, such as triethylamine (2-3 equivalents), to the solution and stir under a nitrogen atmosphere.

-

Introduce Thiocarbonylating Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of a thiocarbonylating agent, such as thiophosgene (1.1 equivalents), dissolved in the same anhydrous solvent, to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Amine-Reactive Chemistry: The Formation of a Stable Thiourea Linkage

The core of this compound's utility lies in the reactivity of its isothiocyanate group (-N=C=S) with primary amines.[1] The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of a primary amine. This reaction results in the formation of a highly stable thiourea bond (-NH-C(S)-NH-).[4]

Figure 2: General reaction scheme for the formation of a thiourea linkage.

The rate and efficiency of this reaction are highly dependent on the pH of the reaction medium. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.5). At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the isothiocyanate.

Experimental Protocol: Protein Conjugation

The following is a general protocol for the conjugation of this compound to a protein. Optimization of the reaction conditions, particularly the molar ratio of the crosslinker to the protein, may be necessary for each specific application.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the isothiocyanate.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the crosslinker stock solution. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Characterize the resulting bioconjugate to determine the degree of labeling and confirm the integrity of the protein.

| Parameter | Recommended Condition | Rationale |

| pH | 8.0 - 9.5 | Deprotonates primary amines, increasing their nucleophilicity. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation. |

| Solvent for Crosslinker | Anhydrous DMSO or DMF | Isothiocyanates are often sparingly soluble in aqueous buffers. |

| Molar Excess of Crosslinker | 10-20 fold | Ensures efficient labeling; may require optimization. |

| Reaction Time | 1-2 hours to overnight | Depends on the reactivity of the protein and the desired degree of labeling. |

Characterization of Bioconjugates

After the conjugation reaction, it is crucial to characterize the product to ensure the success of the labeling process. Key characterization techniques include:

-

UV-Vis Spectroscopy: To determine the degree of labeling (DOL), which is the average number of crosslinker molecules conjugated to each protein molecule. This is achieved by measuring the absorbance of the conjugate at the wavelength corresponding to the crosslinker and at 280 nm for the protein concentration.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the crosslinker to the protein and to determine the distribution of labeled species.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unreacted protein and crosslinker.

Figure 3: A typical workflow for bioconjugation using this compound.

Potential Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its chemical properties suggest its utility in a variety of bioconjugation applications, mirroring those of other isothiocyanate-based crosslinkers. These include:

-

Antibody-Drug Conjugates (ADCs): The stable thiourea linkage makes it a candidate for attaching cytotoxic drugs to antibodies for targeted cancer therapy. However, recent studies suggest that in some contexts, the thiourea bond may exhibit instability in vivo, a factor that must be considered in ADC design.[5]

-

Fluorescent Labeling: The isophthalate core could be functionalized with a fluorophore to create a fluorescent labeling reagent for tracking proteins in cells or in immunoassays.

-